molecular formula C13H19NO B13251361 N-(2-ethoxyethyl)-2,3-dihydro-1H-inden-2-amine

N-(2-ethoxyethyl)-2,3-dihydro-1H-inden-2-amine

Cat. No.: B13251361
M. Wt: 205.30 g/mol
InChI Key: RFLIOMMTMHQJEI-UHFFFAOYSA-N
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Description

N-(2-ethoxyethyl)-2,3-dihydro-1H-inden-2-amine is a secondary amine derivative of 2-aminoindane (2-AI), featuring an ethoxyethyl substituent on the amine group. Its molecular formula is C₁₃H₁₉NO, with a molecular weight of 205.30 g/mol (CAS: 1156250-99-5) . The ethoxyethyl side chain enhances solubility in polar solvents compared to unsubstituted 2-AI, while the indane core provides structural rigidity.

Properties

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

N-(2-ethoxyethyl)-2,3-dihydro-1H-inden-2-amine

InChI

InChI=1S/C13H19NO/c1-2-15-8-7-14-13-9-11-5-3-4-6-12(11)10-13/h3-6,13-14H,2,7-10H2,1H3

InChI Key

RFLIOMMTMHQJEI-UHFFFAOYSA-N

Canonical SMILES

CCOCCNC1CC2=CC=CC=C2C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyethyl)-2,3-dihydro-1H-inden-2-amine typically involves the reaction of 2,3-dihydro-1H-indene with 2-ethoxyethylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon, and under an inert atmosphere to prevent oxidation. The reaction mixture is heated to a temperature of around 100°C for several hours to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The use of automated systems also reduces the risk of human error and ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyethyl)-2,3-dihydro-1H-inden-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The ethoxyethyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(2-ethoxyethyl)-2,3-dihydro-1H-inden-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(2-ethoxyethyl)-2,3-dihydro-1H-inden-2-amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The exact mechanism of action is still under investigation, but it is believed to involve modulation of these pathways to produce desired biological effects.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The pharmacological and physicochemical properties of 2-AI derivatives are highly dependent on substituent type and position. Key analogues include:

Compound Name Substituent(s) Key Properties Applications/Notes References
2,3-Dihydro-1H-inden-2-amine (2-AI) None (parent compound) - MW: 133.19 g/mol
- Basic amine, low solubility
Regulated substance (psychoactive potential)
N-(2-ethoxyethyl)-2,3-dihydro-1H-inden-2-amine Ethoxyethyl (-CH₂CH₂OCH₂CH₃) - MW: 205.30 g/mol
- Enhanced solubility due to polar side chain
Intermediate in drug synthesis
5,6-Diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride 5,6-Diethyl on indane ring + HCl salt - MW: 253.82 g/mol
- High lipophilicity
- Purity >99%
Indacaterol amino fragment (asthma treatment)
DL5016 (Imidazo[1,2-a]pyridine derivative) Naphthyl + imidazo-oxazol groups - EC₅₀: 0.66 μM (CAR agonist)
- Selective human CAR activation
Therapeutic agent for liver diseases
N-(4-methoxyphenyl)-2,3-dihydro-1H-inden-2-amine 4-Methoxyphenyl (-C₆H₄OCH₃) - MW: 239.32 g/mol
- Aromatic interactions
- Moderate solubility
Research chemical (safety data available)

Structural and Functional Differences

  • Lipophilicity :

    • The 5,6-diethyl derivative exhibits high lipophilicity due to alkyl groups on the indane ring, favoring membrane permeability .
    • The ethoxyethyl group in the target compound balances lipophilicity and solubility, making it suitable for aqueous reaction conditions .
  • Pharmacological Activity :

    • DL5016 demonstrates potent constitutive androstane receptor (CAR) agonism (EC₅₀ = 0.66 μM), attributed to its imidazo-oxazol-naphthyl moiety .
    • Unsubstituted 2-AI is associated with central nervous system activity, leading to its regulation in several jurisdictions .
  • Synthetic Complexity :

    • The 5,6-diethyl derivative requires multi-step synthesis involving Friedel-Crafts acylation and hydrogenation, achieving 49% overall yield .
    • The ethoxyethyl analogue can be synthesized via alkylation of 2-AI, a simpler route compared to DL5016’s Suzuki coupling steps .

Biological Activity

N-(2-ethoxyethyl)-2,3-dihydro-1H-inden-2-amine is a compound of interest due to its potential biological activities. Understanding its pharmacological properties, including anti-inflammatory effects and interactions with various biological targets, is essential for evaluating its therapeutic potential.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C13H17N(Molecular Weight 201 28 g mol)\text{C}_{13}\text{H}_{17}\text{N}\quad (\text{Molecular Weight 201 28 g mol})

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities, particularly in the realm of anti-inflammatory effects and potential neuroprotective properties. Below is a summary of key findings from various studies.

Anti-inflammatory Effects

Several studies have investigated the anti-inflammatory properties of derivatives related to this compound:

  • Inhibition of COX Enzymes : Compounds structurally similar to this compound have shown inhibitory activity against cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. For instance, one study reported IC50 values for COX inhibition ranging from 19.45 µM to 42.1 µM for various analogs .
  • Reduction of Pro-inflammatory Cytokines : In vitro studies demonstrated that certain derivatives could significantly reduce the expression levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages .
  • Mechanism of Action : The mechanism by which these compounds exert their anti-inflammatory effects often involves the downregulation of inducible nitric oxide synthase (iNOS) and COX enzymes, leading to decreased production of nitric oxide and prostaglandins .

Structure–Activity Relationships (SAR)

The structure–activity relationship studies indicate that modifications on the ethoxyethyl chain or substitution on the indene ring can significantly influence the biological activity of these compounds.

Compound ModificationEffect on Activity
Electron-donating groups on the indene ringIncreased anti-inflammatory activity
Lengthening the ethoxy chainEnhanced solubility but variable effects on potency

Case Study 1: In Vivo Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of this compound in a carrageenan-induced paw edema model in rats. The compound was administered at varying doses (10 mg/kg to 50 mg/kg), showing significant dose-dependent reduction in edema compared to control groups treated with indomethacin .

Case Study 2: Neuroprotective Potential

Another investigation explored the neuroprotective effects of this compound in models of oxidative stress. The results indicated that treatment with this compound led to a reduction in oxidative stress markers and improved cognitive function in rodent models subjected to induced neurotoxicity .

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